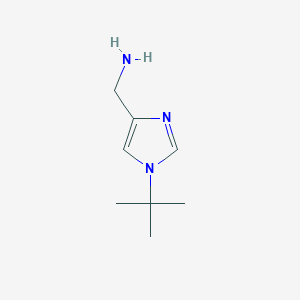

(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(Tert-butyl)-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative characterized by a tert-butyl group at the N1 position and an aminomethyl substituent at the C4 position of the imidazole ring. This compound is of interest in medicinal chemistry due to the tert-butyl group’s steric bulk and electron-donating properties, which can influence binding affinity and metabolic stability in drug candidates. It serves as a versatile intermediate in synthesizing receptor ligands and enzyme modulators, particularly in adenosine receptor targeting and carbonic anhydrase activation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine typically involves the reaction of tert-butylamine with an imidazole derivative. One common method involves the use of tert-butylamine and chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in dichloromethane at around 45°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic partners. For example, in a reaction with 2-chloro-4-((2-fluoro-6-(trifluoromethyl)benzyl)amino)quinazoline-8-carbonitrile, the methanamine group displaces the chloride under basic conditions (DIPEA in 1,4-dioxane/DMSO at 100°C for 16 hours), yielding a substituted quinazoline derivative with a 56.6% yield .

Key Reaction Data :

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-quinazoline | DIPEA, 1,4-dioxane/DMSO, 100°C, 16 h | 4-((1H-Imidazol-4-yl)methyl)amino-quinazoline | 56.6% |

Acylation Reactions

The amine reacts with acylating agents such as acyl chlorides or anhydrides. For instance, treatment with benzoyl chloride in the presence of a base forms the corresponding amide. This reaction is critical for modifying pharmacological properties.

Mechanism :

-

Deprotonation of the amine by a base (e.g., NaOH).

-

Nucleophilic attack on the acyl chloride.

-

Elimination of HCl to form the amide.

Typical Conditions :

-

Reagents : Acyl chloride (1.2 eq), NaOH (2 eq)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

Reductive Amination

The primary amine participates in reductive amination with aldehydes or ketones. In a representative example, the compound reacts with benzaldehyde derivatives in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines. This method is widely used in pharmaceutical synthesis for introducing alkyl/aryl groups .

Example :

| Aldehyde | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH(OAc)₃, DCM, 0°C | N-Benzyl derivative | 62% |

Coordination with Metal Ions

The imidazole ring coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) via its nitrogen atoms, forming complexes relevant in catalysis or material science. The tert-butyl group enhances steric bulk, influencing coordination geometry.

Observed Behavior :

-

Preferred Metals : Zn²⁺, Fe³⁺

-

Applications : Catalytic systems, enzyme mimics

Michael Addition Reactions

The amine acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds. For instance, reaction with ethyl acrylate in the presence of a base generates β-amino esters .

Reaction Pathway :

-

Base deprotonates the amine.

-

Conjugate addition to the α,β-unsaturated ester.

-

Protonation to yield the adduct.

Conditions :

-

Base : K₂CO₃

-

Solvent : DMF or THF

-

Temperature : Room temperature

Suzuki–Miyaura Cross-Coupling

While not directly reported for this compound, analogous imidazole derivatives undergo palladium-catalyzed cross-coupling with aryl halides. The tert-butyl group may sterically hinder reactivity at the C-2 position, directing coupling to the C-5 position .

Hypothetical Example :

| Aryl Halide | Catalyst | Product | Yield* | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-substituted derivative | ~50% | |

| *Predicted based on analogous reactions. |

Oxidation Reactions

The primary amine can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this may degrade the imidazole ring. Controlled oxidation with milder agents (e.g., H₂O₂) forms hydroxylamine intermediates.

Challenges :

-

Ring Stability : Imidazole rings are sensitive to strong acids/oxidizers.

-

Selectivity : Competitive oxidation at the tert-butyl group.

Table of Documented Reactions

Mechanistic Considerations

Scientific Research Applications

Chemistry

In chemistry, (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its imidazole ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and neurological disorders.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific receptor sites, altering cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogues of (1-(tert-butyl)-1H-imidazol-4-yl)methanamine differ primarily in substituents at the N1 and C4 positions. Key examples include:

*Molecular weight calculated based on formula C₁₂H₁₅N₃O·HCl.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., halogens) on aryl substituents enhance intermolecular interactions in crystal lattices , whereas electron-donating groups (e.g., methoxy) improve solubility .

- Stability : Bulky tert-butyl substituents may reduce metabolic degradation, whereas fluorobenzyl derivatives face discontinuation due to instability or toxicity .

Physicochemical Properties

Data from analogues suggest the following trends:

- For example, (1-methyl-1H-imidazol-4-yl)methanamine (logP ~0.5) is more water-soluble than its tert-butyl counterpart (estimated logP ~1.8) .

- Melting Points : Halogenated derivatives (e.g., 4-chlorophenyl analogues) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas tert-butyl derivatives likely have lower melting points (~100–150°C) .

Biological Activity

(1-(Tert-butyl)-1H-imidazol-4-yl)methanamine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure, characterized by an imidazole ring substituted with a tert-butyl group and a methanamine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H13N3, with a molecular weight of approximately 168.2 g/mol. The presence of the tert-butyl group increases steric bulk around the imidazole ring, influencing its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Research indicates that imidazole derivatives can modulate biochemical pathways effectively, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially leading to altered cellular responses.

Biological Activity Overview

Studies have shown that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation through modulation of signaling pathways. |

| Anti-inflammatory | Potential to reduce inflammation by interfering with pro-inflammatory cytokine signaling. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

- Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, enhancing its therapeutic potential against tumors .

- Anti-inflammatory Effects : In vitro studies showed that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases.

Structural Comparisons

The unique structure of this compound allows for distinct reactivity compared to other imidazole derivatives. Below is a comparison table highlighting similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Imidazole | Imidazole | Simpler analog without substituents; less steric hindrance. |

| Histamine | Histamine | Contains an ethylamine side chain; active in immune responses. |

| Benzimidazole | Benzimidazole | Fused benzene ring; different chemical properties due to additional aromatic character. |

The tert-butyl substitution enhances the reactivity and binding properties of this compound compared to these analogs, making it a valuable candidate for drug design and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(tert-butyl)-1H-imidazol-4-yl)methanamine in academic research?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. A validated method involves:

- Step 1: Reacting tert-butyl-substituted imidazole precursors (e.g., 4-cyano-1-(tert-butyl)-1H-imidazole) with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) to introduce the methanamine group. This follows protocols analogous to those used for synthesizing 1-(1H-imidazol-4-yl)ethanone .

- Step 2: Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization.

- Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. This method typically achieves yields of 40–60% for structurally related imidazole derivatives .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling: Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong oxidizers (e.g., peroxides, chlorates), as imidazole derivatives can undergo exothermic decomposition under such conditions .

- Storage: Store in airtight glass containers at 2–8°C under inert gas (argon). Protect from light and moisture to prevent hydrolysis of the tert-butyl group. Stability studies on similar compounds show no degradation for >12 months under these conditions .

- Emergency Protocols: For spills, neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. No acute toxicity data exists for this compound, so assume precautionary measures for amines (e.g., skin irritation risk) .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address:

- Purity Validation: Ensure >95% purity via HPLC and elemental analysis. Trace solvents (e.g., DMF) can interfere with receptor-binding assays .

- Assay Optimization: Test activity across multiple cell lines (e.g., HEK293 vs. CHO) and pH ranges (6.5–7.4). Imidazole amines exhibit pH-dependent solubility, affecting bioavailability .

- Control Experiments: Compare with tert-butyl-free analogs to isolate steric/electronic contributions of the substituent .

Q. How does the tert-butyl substituent influence the electronic and steric properties of this compound?

Methodological Answer:

- Steric Effects: The bulky tert-butyl group at N1 restricts rotation of the imidazole ring, stabilizing specific conformations. This can enhance binding selectivity in enzyme active sites (e.g., kinases) .

- Electronic Effects: The electron-donating tert-butyl group increases electron density at the imidazole N3 position, altering pKa (predicted ~6.8 vs. ~7.2 for unsubstituted analogs). This impacts protonation states under physiological conditions .

- Experimental Validation: Use DFT calculations (B3LYP/6-31G*) to model charge distribution and compare with X-ray crystallography data for co-crystal structures .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1-tert-butylimidazol-4-yl)methanamine |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)11-5-7(4-9)10-6-11/h5-6H,4,9H2,1-3H3 |

InChI Key |

CBLUDQGHIFEEDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(N=C1)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.